molecular formula C29H40N2O11 B13856529 Ramipril-d5 Acyl-beta-D-glucuronide

Ramipril-d5 Acyl-beta-D-glucuronide

Cat. No.: B13856529
M. Wt: 597.7 g/mol
InChI Key: ZJZVWDOXIZGYPD-VYIBSWFJSA-N
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Description

Ramipril-d5 Acyl-beta-D-glucuronide is a deuterated and sugar-conjugated angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of Ramipril, which is widely used in the management of hypertension and heart failure. The compound has a molecular formula of C29H35D5N2O11 and a molecular weight of 597.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramipril-d5 Acyl-beta-D-glucuronide involves the deuteration of Ramipril followed by conjugation with beta-D-glucuronic acid. The process typically includes the following steps:

    Deuteration: Ramipril is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

    Glucuronidation: The deuterated Ramipril is then conjugated with beta-D-glucuronic acid using enzymatic or chemical methods.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Ramipril-d5 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze to form Ramipril-d5 and beta-D-glucuronic acid.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products

The major products formed from these reactions include deuterated Ramipril and beta-D-glucuronic acid .

Scientific Research Applications

Ramipril-d5 Acyl-beta-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Ramipril-d5 Acyl-beta-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the pathways involved in the RAAS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramipril-d5 Acyl-beta-D-glucuronide is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. The sugar-conjugated form also facilitates its excretion and reduces potential side effects .

Properties

Molecular Formula

C29H40N2O11

Molecular Weight

597.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1/i4D,5D,6D,8D,9D

InChI Key

ZJZVWDOXIZGYPD-VYIBSWFJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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